Daunorubicin's chemical reactions are primarily driven by its anthracycline structure. It can undergo redox reactions, particularly involving its quinone moiety. This redox activity contributes to its ability to generate free radicals. Additionally, Daunorubicin can intercalate into DNA, forming stable complexes. [, ]
Daunorubicin is widely employed in cancer research as a model compound for studying drug resistance mechanisms. Its activity against various cancer cell lines, including leukemia, makes it a valuable tool for in vitro and in vivo investigations. [, , ]
The emergence of Daunorubicin resistance in cancer cells is a significant challenge in chemotherapy. Researchers utilize Daunorubicin to investigate the mechanisms underlying this resistance, focusing on factors like drug efflux pumps (e.g., P-glycoprotein) and alterations in drug metabolism. [, , , ]
To improve the therapeutic index of Daunorubicin, researchers are exploring novel drug delivery systems. Examples include liposomal formulations like DaunoXome and CPX-351, aiming to enhance drug delivery to tumor cells while reducing systemic toxicity. [, , , , ]
Daunorubicin is known to induce cardiotoxicity, a significant side effect limiting its clinical use. Research utilizes Daunorubicin to study the mechanisms of this cardiotoxicity, aiming to develop strategies to mitigate its adverse effects on the heart. [, , , ]
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6